N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a chemical compound with a complex structure that includes a nitrophenyl group, a thiazolidinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form a thiazolidinone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the thiazolidinone ring.
N-(4-Methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of a nitro group.
N-[4-(4-Nitrophenyl)-2-oxido-1,3,2-dioxathian-5-yl]acetamide: Contains a dioxathian ring instead of a thiazolidinone ring.
Uniqueness
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties not found in other similar compounds. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
646534-28-3 |
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Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-13-10(16)6-19-11(13)8-2-4-9(5-3-8)14(17)18/h2-5,11H,6H2,1H3,(H,12,15) |
InChI Key |
MAWYMPOQGPBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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